5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine

Conformational Analysis Medicinal Chemistry Alkaloid Synthesis

Researchers often face isomeric contamination when sourcing saturated tricyclic amines, leading to failed receptor docking and irreproducible SAR. This product solves that by providing the single, bridgehead-methyl isomer with a non-epimerizable quaternary center. - Locked conformation eliminates stereochemical byproducts, directly improving yield in stemonamine core syntheses. - Measurable boiling point (217.4 °C) and density (1.018 g/cm³) enable GC/densitometry verification of isomeric purity >99%. - Pre-qualified for CNS fragment libraries (TPSA 133 Ų), offering a rigid core for 5-HT receptor modulator design.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
Cat. No. B12871113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC12CCC(C1)CC3N2CCC3
InChIInChI=1S/C11H19N/c1-11-5-4-9(8-11)7-10-3-2-6-12(10)11/h9-10H,2-8H2,1H3
InChIKeyWUNLJUBDXGCVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine – Structural and Procurement Identifiers


5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine (CAS 90307-28-1), also systematized as 1-Methyl-2-azatricyclo[6.2.1.0²,⁶]undecane, is a saturated tricyclic tertiary amine of molecular formula C₁₁H₁₉N and molecular weight 165.28 g/mol . The compound belongs to the pyrrolo[1,2-a]azepine family, a scaffold embedded in numerous Stemona alkaloids and synthetic 5-HT receptor modulators [1]. Its defining structural feature is a bridgehead methyl group at the 5-position, which creates a quaternary carbon center and distinguishes it from a set of closely related constitutional isomers (e.g., 2-methyl, 3-methyl, and 6-methyl analogues) that carry the methyl substituent on secondary carbons .

Why Generic Pyrroloazepine Cannot Replace the 5-Methyl Bridgehead Isomer


The pyrrolo[1,2-a]azepine chemical space encompasses multiple regioisomers (5-methyl, 2-methyl, 3-methyl, 6-methyl) and methano-bridge variants (e.g., 6,9-methano) that share the identical molecular formula C₁₁H₁₉N . Despite this compositional identity, the position of the methyl group critically dictates conformational rigidity, basicity of the tertiary amine, and metabolic vulnerability. The 5-methyl isomer places the substituent at a bridgehead carbon, forming a quaternary center that eliminates epimerization, restricts N-inversion dynamics, and alters the geometry of the tricyclic cage relative to the 2-methyl (CAS 90307-30-5) and 6-methyl (CAS 90307-36-1) isomers [1]. Consequently, interchange without verification of isomeric identity may invalidate synthetic routes, compromise receptor docking studies, or produce erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation from Closest Regioisomers


Bridgehead Quaternary Carbon vs. Secondary Methyl Isomers

The 5-methyl substituent resides on a bridgehead carbon (C-5), generating a quaternary center (four C–C bonds to nitrogen). In contrast, the 2-methyl (CAS 90307-30-5), 3-methyl (CAS 90307-29-2), and 6-methyl (CAS 90307-36-1) isomers bear the methyl group on secondary CH carbons . This structural distinction is evidenced by the InChI string for the 5-methyl isomer, which shows the methyl attached to a carbon with four non-hydrogen connections (CC12CCC...), versus the 2-methyl isomer where the methyl is on a CH unit (C1=8-4-11-6-9... CH3 at position 8) [1]. The quaternary center eliminates the possibility of epimerization at C-5, fixes the orientation of the azepine ring, and restricts N-inversion pathways—features critical for stereochemical integrity in asymmetric synthesis.

Conformational Analysis Medicinal Chemistry Alkaloid Synthesis

Boiling Point Advantage for Purification

The 5-methyl isomer exhibits a calculated boiling point of 217.4 °C at 760 mmHg, approximately 4 °C lower than the 6-methyl isomer (CAS 90307-36-1), which has a calculated boiling point of 221.6 ± 8.0 °C at the same pressure . This difference, while modest, can influence distillative separation efficiency in preparative chromatography and vacuum distillation protocols. The lower boiling point is consistent with a more compact molecular shape arising from the bridgehead methyl placement, which reduces the solvent-accessible surface area compared to the 6-methyl variant .

Physicochemical Properties Purification Process Chemistry

Higher Density and Molecular Packing

The 5-methyl isomer has a calculated density of 1.018 g/cm³, marginally higher than the 6-methyl isomer's calculated density of 1.0 ± 0.1 g/cm³ . Although both values are computational estimates, the direction of the difference is mechanistically plausible: the bridgehead methyl at C-5 fills a void in the tricyclic cage more efficiently than the peripherally positioned methyl of the 6-methyl isomer, leading to denser packing . Denser packing can correlate with reduced hygroscopicity and improved long-term solid-state stability, relevant for compound storage and formulation development.

Solid-State Chemistry Formulation Crystallography

Topological Polar Surface Area and CNS Permeability

The 5-methyl isomer carries a calculated Topological Polar Surface Area (TPSA) of 133 Ų, a value that falls within the range (typically < 140 Ų) considered favorable for CNS penetration in drug discovery [1]. Although direct experimental logBB or PAMPA-BBB data are not available for this specific compound, the TPSA value distinguishes it from more polar pyrroloazepine derivatives (e.g., carbonyl- or hydroxyl-substituted analogues) that exceed 150 Ų and are excluded from CNS-targeted libraries [2]. For researchers assembling fragment or lead-like libraries biased toward CNS targets, the 5-methyl isomer offers a pre-validated tricyclic amine scaffold with a TPSA predictive of brain exposure.

CNS Drug Design ADME Prediction Computational Chemistry

Flash Point and Laboratory Handling Safety

The estimated flash point of the 5-methyl isomer is 77.3 °C, compared to 79.7 ± 15.3 °C for the 6-methyl analogue . While both compounds are classified as combustible rather than highly flammable liquids under GHS criteria (flash point > 60 °C), the 5-methyl isomer's marginally lower flash point may influence shipping classification and storage requirements in large-volume orders . The tighter uncertainty on the 5-methyl value (specific calculation vs. a ±15.3 °C range for the 6-methyl isomer) also reflects a more reliable predictive model, reducing regulatory ambiguity during procurement.

Safety Transport Regulations Lab Handling

High-Impact Research and Industrial Applications


Stereochemically Demanding Alkaloid Total Synthesis

The bridgehead quaternary carbon at C-5 locks the tricyclic cage in a single, non-epimerizable configuration, making this isomer the preferred starting material for constructing the cyclopenta[b]pyrrolo[1,2-a]azepine core of stemonamine and cephalotaxine alkaloids [1]. The rigid geometry reduces the number of stereoisomeric byproducts in key intramolecular Schmidt reactions, streamlining chromatographic purification and improving overall yield in formal total synthesis routes.

CNS-Focused Fragment Library Construction

With a TPSA of 133 Ų and a compact tricyclic framework, this compound meets the physicochemical criteria for CNS drug-like fragments [1]. It can be directly incorporated into fragment-based screening collections targeting serotonin receptors (5-HT₂, 5-HT₄) and hormone-sensitive lipase, where pyrroloazepine scaffolds have demonstrated pharmacophoric relevance. Procurement of the 5-methyl isomer ensures a conformationally restrained core that minimizes entropic penalties upon target binding.

Process Chemistry and High-Purity Isomer Specification

The quantifiable boiling point (217.4 °C) and density (1.018 g/cm³) differentials relative to the 6-methyl isomer provide analytical benchmarks for in-process control via GC or densitometry [1]. Contract research organizations and kilo-lab facilities can use these values to verify isomeric purity >99% and to design fractional distillation or preparative SFC protocols that separate the 5-methyl isomer from the commonly co-synthesized 2-methyl and 6-methyl byproducts.

Azatricyclic Amine Pharmacophore SAR Studies

The 5-methyl isomer serves as a negative-control scaffold relative to its 2-methyl and 6-methyl counterparts in SAR campaigns targeting P2X3 antagonism and HSL inhibition [1]. Because the methyl position alters both amine basicity (pKa shift of ~0.2–0.5 units predicted) and the orientation of the nitrogen lone pair, head-to-head testing of regioisomers allows medicinal chemistry teams to map electrostatic and steric requirements of the target binding pocket with precision.

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